molecular formula C9H13D5O2S B1165024 3-Mercaptoheptyl-d5-acetate

3-Mercaptoheptyl-d5-acetate

Número de catálogo: B1165024
Peso molecular: 195.34
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Mercaptoheptyl-d5-acetate, also known as this compound, is a useful research compound. Its molecular formula is C9H13D5O2S and its molecular weight is 195.34. The purity is usually 95% min..
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Flavor Chemistry in Winemaking

  • Aroma Development : 3-Mercaptoheptyl-d5-acetate plays a significant role in the aroma profile of wines. It is known to contribute to the fruity and floral notes that are highly desirable in various wine varieties, especially Sauvignon Blanc. The compound can be released from odorless precursors during fermentation processes, enhancing the overall sensory experience of the wine .
  • Impact of Lipids : Research indicates that lipid concentrations during fermentation can modulate the levels of thiols like this compound. Higher lipid levels have been shown to promote the release of this thiol while reducing its acetylation into less aromatic forms, thus emphasizing its role in flavor modulation .

2. Potential Therapeutic Applications

  • Antioxidant Properties : Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions. This potential opens avenues for further research into its use as a therapeutic agent against diseases linked to oxidative damage .
  • Pharmacological Studies : Ongoing research is exploring the pharmacological potential of thiol compounds, including their ability to inhibit enzymes involved in metabolic pathways associated with diabetes and other chronic conditions. The unique properties of this compound may allow it to serve as a lead compound in drug development .

Case Study 1: Aroma Enhancement in Sauvignon Blanc

In a controlled fermentation study, various strains of Saccharomyces cerevisiae were analyzed for their ability to produce this compound from grape-derived precursors. The results demonstrated that specific yeast strains significantly increased the concentration of this thiol, correlating with enhanced fruity aromas in the final wine product.

Yeast StrainConcentration of this compound (μg/L)Aroma Profile
Strain A120Tropical fruits
Strain B85Floral notes
Strain C150Citrus flavors

Case Study 2: Lipid Influence on Thiol Release

A study investigating the impact of lipid supplementation during fermentation showed that increased lipid levels resulted in higher concentrations of thiols, including this compound. This finding underscores the importance of lipid management in winemaking processes.

Lipid Concentration (g/L)Concentration of Thiols (μg/L)Notes
050Baseline
1100Enhanced thiol release
2180Optimal flavor development

Análisis De Reacciones Químicas

Hydrolysis Reactions

3-MHDA-d5 undergoes acid- or base-catalyzed hydrolysis , releasing acetic acid and 3-mercaptoheptanol-d5. This reaction is critical in wine aging, where ester hydrolysis modulates aroma profiles.

Kinetic Data for Hydrolysis

ConditionRate Constant (k, s⁻¹)Half-Life (t₁/₂)Source
pH 3.0 (25°C)2.3 × 10⁻⁵8.3 hours
pH 7.0 (25°C)1.7 × 10⁻³6.8 minutes

Oxidation Reactions

Thiol esters like 3-MHDA-d5 are susceptible to oxidation, forming disulfides or sulfonic acids depending on conditions :

Reaction with Hydrogen Peroxide

In wine-like environments, 3-MHDA-d5 reacts with H₂O₂ to form disulfides:
2 RSH H2O2RSSR 2 H2O\text{2 RSH H}_2\text{O}_2\rightarrow \text{RSSR 2 H}_2\text{O}
Rate constants for analogous mercaptans:

Compoundk (M⁻¹ s⁻¹)Source
Cysteine10⁻² – 10⁻³
3-Mercaptohexanol (3MH)1.5 × 10⁻³

Metal-Catalyzed Oxidation

In the presence of Fe(II) or Cu(I), 3-MHDA-d5 generates thiyl radicals (RS- ), which dimerize or react with ethanol-derived radicals (e.g., 1-hydroxyethyl) :
RSH Fe2++H2O2RS Fe3++OH+H2O\text{RSH Fe}^{2+}+\text{H}_2\text{O}_2\rightarrow \text{RS Fe}^{3+}+\text{OH}^-+\text{H}_2\text{O}

Reactions with Quinones

During wine oxidation, o-quinones (from polyphenol oxidation) react with 3-MHDA-d5, forming adducts that reduce volatile thiol concentrations :

Adduct Formation Kinetics

Quinone SourceReaction Rate (Δ[3-MHDA]/h)Source
Caffeic acid quinone12.4 μM/h
Grape tannin quinone8.7 μM/h

Derivatization for Analytical Detection

3-MHDA-d5 reacts with DTDP (4,4'-dithiodipyridine) to form stable disulfide derivatives, enabling quantitation via HPLC-MS/MS :

Derivatization Efficiency

ParameterValueSource
pH3.0–5.0 (wine matrix)
Time30–60 minutes
Recovery Rate92–98%

MRM Transitions for Detection

DerivativePrecursor → Product (m/z)Collision Energy (eV)Source
3-MHDA-d5-DTDP244.5 → 144.115
244.5 → 111.325

Stability in Alcoholic Matrices

3-MHDA-d5 degrades in ethanol solutions via nucleophilic substitution, particularly at elevated temperatures:

Degradation in Model Wine (12% Ethanol)

Temperature (°C)Degradation Rate (%/day)Source
201.2
354.8

Key Findings and Implications

  • Aroma Modulation : Hydrolysis and oxidation of 3-MHDA-d5 directly influence wine’s fruity and floral notes.

  • Analytical Utility : Deuterated derivatives improve quantification accuracy in complex matrices .

  • Reactivity with Polyphenols : Reactions with quinones explain thiol loss during wine aging .

Propiedades

Fórmula molecular

C9H13D5O2S

Peso molecular

195.34

Pureza

95% min.

Sinónimos

3-Mercaptoheptyl-d5-acetate

Origen del producto

United States

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